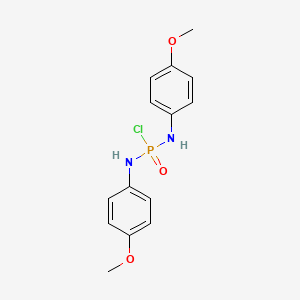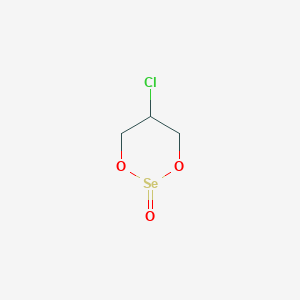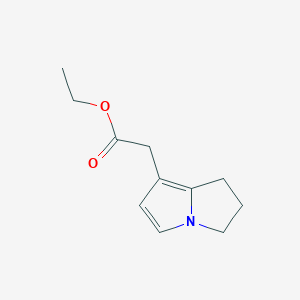
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is a chemical compound with the molecular formula C15H18 It is a saturated derivative of xanthene, characterized by the presence of a fully hydrogenated xanthene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene typically involves the hydrogenation of xanthene or its derivatives. One common method is the catalytic hydrogenation of xanthene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and ensuring consistent product quality. The use of advanced catalysts and process optimization techniques further enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of ketones or alcohols depending on the degree of oxidation.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives of this compound.
科学的研究の応用
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-xanthene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
1H-Benzocycloheptene: A structurally related compound with similar hydrogenated ring systems.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar hydrogenated naphthalene structures.
1H-3a,7-Methanoazulene: Another compound with a similar hydrogenated ring system.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1H-xanthene is unique due to its fully hydrogenated xanthene ring system, which imparts distinct chemical and physical properties
特性
CAS番号 |
36795-08-1 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
2,3,4,5,6,7,8,9-octahydro-1H-xanthene |
InChI |
InChI=1S/C13H18O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H2 |
InChIキー |
JAVDXKIVTSIUCN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)CC3=C(O2)CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
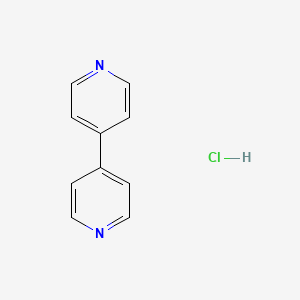
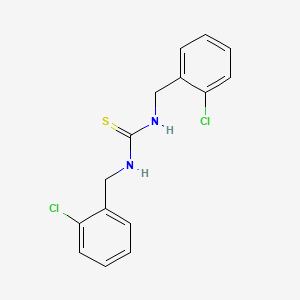
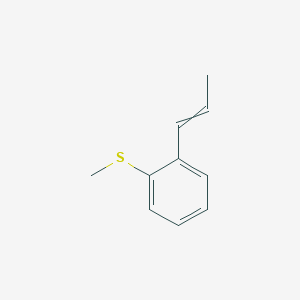

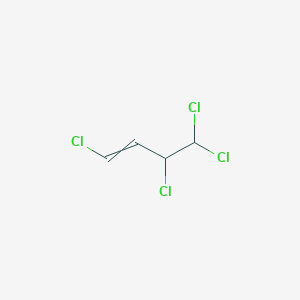

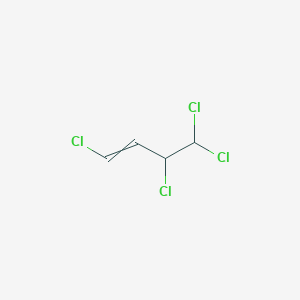

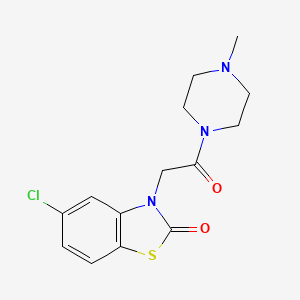
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
